molecular formula C8H18O B7974330 (3S)-2,2-Dimethyl-3-hexanol

(3S)-2,2-Dimethyl-3-hexanol

Cat. No.: B7974330
M. Wt: 130.23 g/mol
InChI Key: PFHLGQKVKALLMD-ZETCQYMHSA-N
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Description

Significance of Chiral Alcohols in Contemporary Organic Synthesis

Chiral alcohols are organic compounds containing a hydroxyl group attached to a carbon atom that is a stereocenter. These molecules are of paramount importance in organic synthesis, acting as crucial building blocks for the creation of more complex, stereochemically defined molecules. fiveable.me Their significance stems from the fact that chirality is a fundamental property of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. wisdomlib.orgalfachemic.comrsc.org

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Consequently, the ability to synthesize a specific stereoisomer of a chiral alcohol is a key requirement in the development of effective drugs and other bioactive compounds. spark904.nlnih.gov Chiral alcohols can be prepared through various methods, including the asymmetric reduction of prochiral ketones, a process often facilitated by biocatalysts or chiral catalysts. wisdomlib.orgalfachemic.com The controlled synthesis of these alcohols allows chemists to introduce specific stereocenters into a target molecule, thereby influencing its ultimate biological function. fiveable.me

Stereoisomeric Purity and Absolute Configuration in Chemical Research

In the realm of stereochemistry, two concepts are of utmost importance: stereoisomeric purity and absolute configuration. Stereoisomeric purity, often expressed as enantiomeric excess (ee) or diastereomeric excess (de), refers to the degree to which a sample of a chiral compound consists of a single stereoisomer. High stereoisomeric purity is often crucial, particularly in the pharmaceutical industry, as different stereoisomers of a drug can exhibit vastly different pharmacological activities. nih.govdiva-portal.org In some cases, one enantiomer may be therapeutically active while the other is inactive or even toxic. nih.gov

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. This is typically designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign an 'R' (rectus) or 'S' (sinister) descriptor to each stereocenter. fiveable.me Determining the absolute configuration is a critical step in chemical research, as it allows for the unambiguous characterization of a molecule and the correlation of its structure with its properties. spark904.nl Techniques such as X-ray crystallography, vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the absolute configuration of chiral molecules. spark904.nl

Role of (3S)-2,2-Dimethyl-3-hexanol as a Model System for Branched Chiral Alcohols

This compound, with its distinct structure featuring a bulky tert-butyl group adjacent to the chiral center, serves as an excellent model system for studying the behavior of sterically hindered chiral alcohols. The preparation of this compound and its enantiomer is typically achieved through the reduction of the corresponding ketone, 2,2-dimethyl-3-hexanone (B1296249). chembk.com The steric hindrance provided by the tert-butyl group presents a significant challenge for many chemical transformations, making it an ideal substrate for testing the limits and efficiency of new stereoselective synthetic methods.

The study of reactions involving this compound provides valuable insights into how steric factors influence the stereochemical outcome of a reaction. Researchers can use this molecule to evaluate the effectiveness of various chiral catalysts and reagents in overcoming steric challenges to achieve high levels of stereoselectivity. The knowledge gained from these studies can then be applied to the synthesis of more complex and structurally diverse branched chiral alcohols, which are common motifs in many natural products and pharmaceuticals.

Physicochemical Properties of 2,2-Dimethyl-3-hexanol (B1585437)

Below is a table summarizing some of the key physicochemical properties of 2,2-Dimethyl-3-hexanol.

PropertyValueSource
Molecular Formula C8H18O chembk.comchemeo.comnist.gov
Molecular Weight 130.23 g/mol chemeo.comavantorsciences.com
CAS Number 4209-90-9 chembk.comchemeo.comnist.gov
Boiling Point 156 °C avantorsciences.comtcichemicals.com
Refractive Index 1.4255-1.4305 @ 20°C thermofisher.com
Purity (by GC) ≥96.0% - >98.0% tcichemicals.comthermofisher.com
Appearance Clear colorless liquid tcichemicals.comthermofisher.com

Calculated Properties of 2,2-Dimethyl-3-hexanol

The following table presents calculated physicochemical properties for 2,2-Dimethyl-3-hexanol, which are useful for predicting its behavior in various chemical systems.

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) -119.94kJ/mol chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -374.71kJ/mol chemeo.com
Enthalpy of vaporization at standard conditions (ΔvapH°) 48.40kJ/mol chemeo.com
Octanol/Water partition coefficient (logPoct/wat) 2.194 chemeo.com
Critical Pressure (Pc) 2868.87kPa chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2,2-dimethylhexan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7(9)8(2,3)4/h7,9H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLGQKVKALLMD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3s 2,2 Dimethyl 3 Hexanol

Asymmetric Synthesis Approaches

The creation of the single stereocenter in (3S)-2,2-Dimethyl-3-hexanol requires precise control of stereochemistry. The primary strategies employed involve the asymmetric transformation of a prochiral precursor or the elaboration of an existing chiral molecule. These approaches can be broadly categorized as enantioselective reduction, chiral pool synthesis, and catalytic asymmetric synthesis, each offering distinct advantages and challenges.

Enantioselective Reduction Pathways for Precursor Ketones

The most direct route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 2,2-dimethyl-3-hexanone (B1296249) (also known as propyl tert-butyl ketone). The steric bulk of the tert-butyl group adjacent to the carbonyl presents a significant challenge, requiring highly selective and reactive reducing agents to achieve high enantiomeric excess (ee).

One of the most significant achievements in the reduction of sterically hindered ketones involves transition metal-catalyzed asymmetric hydrogenation. Notably, Noyori and Ohkuma reported the highly efficient hydrogenation of tert-alkyl ketones using a ruthenium complex formed from BINAP and the chiral diamine ligand PICA (α-picolylamine). organic-chemistry.org This system has proven effective for a variety of tert-butyl ketones, converting them to the corresponding alcohols in high yields and with excellent enantioselectivity. organic-chemistry.org While a specific result for 2,2-dimethyl-3-hexanone is not detailed, the data for analogous substrates suggest this would be a highly effective method. organic-chemistry.org

Substrate (tert-Alkyl Ketone)Catalyst SystemProduct ConfigurationEnantiomeric Excess (ee)Citation
tert-Butyl methyl ketone(R)-BINAP/(R)-PICA-Ru(S)-Alcohol97% organic-chemistry.org
tert-Butyl ethyl ketone(S)-BINAP/(S)-PICA-Ru(R)-Alcohol98% organic-chemistry.org
tert-Butyl vinyl ketone(R)-BINAP/(R)-PICA-Ru(S)-Alcohol98% organic-chemistry.org

This table presents representative data for the asymmetric hydrogenation of tert-butyl ketones using Noyori's catalyst system, analogous to the reduction of 2,2-dimethyl-3-hexanone.

Other approaches include the use of chiral borane (B79455) reagents, such as B-chlorodiisopinocampheylborane (DIP-Chloride), which is derived from the chiral pool terpene α-pinene. These reagents are known to reduce a wide range of ketones with high enantioselectivity via a well-defined six-membered ring transition state. The significant steric difference between the propyl and tert-butyl groups of the precursor ketone would be expected to allow for effective facial discrimination by such bulky reagents.

Chiral Pool Synthesis Strategies Utilizing Available Stereocenters

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.orgsciencenet.cn This approach leverages the existing stereocenters of the starting material, which are carried through a synthetic sequence to become part of the final target molecule. wikipedia.org

Commonly used chiral pool starting materials include terpenes like (+)-pulegone, (R)-citronellal, and α-pinene, which offer versatile carbon skeletons. univie.ac.atnih.gov For a target like this compound, a hypothetical chiral pool synthesis could be envisioned starting from a molecule like (R)-(+)-pulegone. This would require a sequence of reactions potentially involving:

Oxidative cleavage of the cyclohexanone (B45756) ring to open the carbon chain.

Functional group manipulations to remove unnecessary carbonyl groups and introduce the required hydroxyl functionality.

Adjustments to the carbon skeleton to arrive at the C8 backbone of the target molecule.

While this strategy can be highly effective, identifying a suitable chiral starting material that closely matches the target's carbon skeleton is crucial for an efficient synthesis. The unique structure of this compound, particularly the tert-butyl group, does not lend itself to an obvious and simple conversion from the most common chiral pool molecules, often making other asymmetric methods more direct.

Catalytic Asymmetric Synthesis

Catalytic methods, which use a small amount of a chiral catalyst to generate large quantities of a chiral product, are highly desirable for their efficiency and atom economy. These can be divided into organometallic, organocatalytic, and biocatalytic approaches.

A powerful method for asymmetric carbon-carbon bond formation is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction). wikipedia.org This reaction involves the addition of an alkyl group from an organoaluminum reagent across the double bond of a terminal alkene, catalyzed by a chiral zirconocene (B1252598) derivative, typically dichlorobis(1-neomenthylindenyl)zirconium [(NMI)₂ZrCl₂]. wikipedia.org The reaction proceeds with high regio- and enantioselectivity.

For the synthesis of this compound, a retrosynthetic analysis suggests that a precursor alkene could be subjected to a ZACA reaction. For instance, the asymmetric carboalumination of an appropriate alkene could establish the key stereocenter. While direct application to the target molecule's synthesis is not widely reported, the synthesis of structurally related chiral alcohols, such as (S)-3-methyl-1-hexanol, has been achieved in 90-92% enantiomeric excess using this methodology. rsc.orgacsgcipr.org This demonstrates the potential of the ZACA reaction to construct the chiral backbone of the target compound.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. core.ac.uk For the synthesis of chiral tertiary alcohols, a key strategy is the enantioselective addition of a carbon nucleophile to a prochiral ketone. researchgate.net

While the precursor ketone for this compound lacks α-protons on the tert-butyl side, precluding many enamine- or enolate-based organocatalytic reactions, other strategies are available. One plausible approach is the asymmetric addition of a propyl nucleophile (e.g., a propyl Grignard or organozinc reagent) to pinacolone (B1678379) (tert-butyl methyl ketone) in the presence of a chiral amino alcohol or other organocatalyst that coordinates the metal and directs the addition to one face of the carbonyl. Another relevant method is the enantioselective cyanosilylation of ketones, which can be used to construct chiral tertiary cyanohydrins as versatile intermediates for tertiary alcohols. chinesechemsoc.org The development of organocatalytic systems that can effectively handle sterically hindered ketones is an active area of research. d-nb.infoacs.org

Biocatalysis employs enzymes as catalysts, offering exceptional selectivity under mild reaction conditions. mdpi.com For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly powerful tools for the asymmetric reduction of prochiral ketones. acsgcipr.orgorganic-chemistry.org

The vast majority of ADHs follow Prelog's rule, which dictates that the enzyme delivers a hydride from the nicotinamide (B372718) cofactor (NADH or NADPH) to the re-face of the carbonyl group. mdpi.com For 2,2-dimethyl-3-hexanone, this would stereoselectively produce the desired this compound.

A key challenge is that many wild-type ADHs show low activity towards sterically hindered "bulky-bulky" ketones, where both substituents on the carbonyl are larger than a methyl group. researchgate.net The substrate 2,2-dimethyl-3-hexanone, a propyl tert-butyl ketone, falls into this category. However, modern protein engineering techniques, such as directed evolution, have been used to create enzyme variants with enlarged substrate-binding pockets that can accommodate and reduce these challenging substrates with high activity and enantioselectivity. rsc.orgresearchgate.net Cofactor regeneration, typically achieved by using a sacrificial alcohol like isopropanol (B130326) (substrate-coupled) or a secondary enzyme system like formate (B1220265) dehydrogenase or glucose dehydrogenase (enzyme-coupled), is essential for an efficient process. acsgcipr.orgorganic-chemistry.org

Enzyme Source/TypeSubstrateProduct ConfigurationEnantiomeric Excess (ee)Citation
ADH from Lactobacillus brevis2,4-Dimethyl-3-hexanone(R)-Alcohol>99%
ADH from Pyrococcus furiosus2-Pentanone(S)-Alcohol89% nih.gov
Engineered GcAPRD (Trp288Val)4-Octanone (propyl butyl ketone)(R)-Alcohol87% researchgate.net
ADH from Rhodococcus sp.Biaryl ketones(S)-AlcoholHigh mdpi.com

This table shows examples of ADH-catalyzed reductions of various ketones, demonstrating their potential for producing chiral alcohols, including those with significant steric bulk.

Diastereoselective Synthesis Pathways

Diastereoselective reactions are a cornerstone of asymmetric synthesis, wherein a pre-existing chiral center in the substrate or reagent influences the creation of a new stereocenter. This approach allows for the selective formation of one diastereomer over others.

In substrate-controlled synthesis, the inherent chirality of the starting material directs the stereochemical outcome of a reaction. mdpi.com This strategy is highly effective for generating new stereocenters in a predictable manner. mdpi.comresearchgate.net For the synthesis of this compound, a hypothetical precursor such as a chiral ketone could be reduced. The stereochemical course of the reduction is governed by the spatial arrangement of the existing chiral center, which dictates the facial selectivity of the hydride attack on the carbonyl group.

The Felkin-Anh model is often used to predict the outcome of nucleophilic attack on α-chiral carbonyls. The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl C=O bond to minimize steric strain, guiding the nucleophile to attack from the less hindered face. By selecting appropriate reducing agents, chemists can influence the diastereomeric ratio of the resulting alcohol. For instance, chelation-controlled reductions can lead to the anti-Felkin product, providing a pathway to different diastereomers. mdpi.com

EntryKetone PrecursorReducing AgentMajor DiastereomerDiastereomeric Ratio (dr)
1(4R)-4-Methyl-2,2-dimethyl-3-hexanoneL-Selectride®(3S,4R)-4-Methyl-2,2-dimethyl-3-hexanol (Felkin-Anh)>95:5
2(4R)-4-Methyl-2,2-dimethyl-3-hexanoneZn(BH₄)₂(3R,4R)-4-Methyl-2,2-dimethyl-3-hexanol (Anti-Felkin)>90:10
3(4S)-4-Benzyloxy-2,2-dimethyl-3-hexanoneNaBH₄, CeCl₃ (Luche reduction)(3S,4S)-4-Benzyloxy-2,2-dimethyl-3-hexanol (Chelation Control)>98:2

This table presents hypothetical data based on established principles of substrate-controlled reductions to illustrate the synthesis of multi-chiral analogs.

Sigmatropic rearrangements are powerful intramolecular reactions for forming carbon-carbon bonds while creating new stereogenic centers with high levels of stereocontrol. organic-chemistry.org The acs.orgcaltech.edu-Wittig rearrangement, a concerted thermal process, is particularly useful for transforming deprotonated allyl ethers into homoallylic alcohols. organic-chemistry.org This reaction proceeds through a five-membered, envelope-like transition state, allowing for efficient transfer of chirality and the predictable formation of a new stereocenter. organic-chemistry.org

A potential strategy for this compound could involve the acs.orgcaltech.edu-Wittig rearrangement of a chiral allylic ether precursor. The stereochemistry of the newly formed C3-hydroxyl center and the adjacent C4-carbon would be controlled by the geometry of the double bond and the stereochemistry of the carbon bearing the ether oxygen. organic-chemistry.org While the caltech.eduacs.org-Wittig rearrangement can be a competing pathway, conditions can be optimized to favor the synthetically more valuable acs.orgcaltech.edu-rearrangement. organic-chemistry.org The Ireland-Claisen rearrangement is another powerful tool, capable of forming two adjacent quaternary stereogenic centers with moderate to good diastereoselectivity. thieme-connect.comresearchgate.net

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a titanium tetra(isopropoxide) catalyst, an oxidant like tert-butyl hydroperoxide, and a chiral diethyl tartrate (DET) ligand. wikipedia.org The choice of (R,R)-(-)-DET or (S,S)-(+)-DET ligand dictates the facial selectivity of the epoxidation, leading to high enantiomeric purity. science.govorgsyn.org

For the synthesis of this compound, a multi-step sequence beginning with a suitable achiral allylic alcohol is feasible. For example, an allylic alcohol could be subjected to Sharpless epoxidation to create a chiral epoxy alcohol intermediate. Subsequent regioselective ring-opening of the epoxide at the less-substituted carbon using an organocuprate reagent, such as propylmagnesium bromide in the presence of a copper salt, would install the propyl group and generate the desired (3S) alcohol stereocenter. This combination of reactions provides a powerful and highly stereocontrolled route to the target molecule. up.ac.za

EntrySubstrateSharpless ReagentIntermediate EpoxideRing-Opening ReagentProduct ee
1(E)-2,2-Dimethyl-4-penten-1-olTi(O-iPr)₄, (+)-DET, TBHP(2S,3S)-3-(2,2-dimethylethenyl)oxiran-2-yl)methanolPropylmagnesium bromide, CuI>98%
2(Z)-2,2-Dimethyl-4-penten-1-olTi(O-iPr)₄, (-)-DET, TBHP(2R,3S)-3-(2,2-dimethylethenyl)oxiran-2-yl)methanolPropylmagnesium bromide, CuI>95%

This table illustrates a potential synthetic sequence using Sharpless epoxidation, with expected high enantiomeric excesses (ee) based on literature precedents.

Utilization of Chiral Auxiliaries in the Synthesis of this compound Analogs

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgthieme-connect.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable for achieving high levels of stereoselectivity.

Several classes of chiral auxiliaries have proven to be exceptionally effective in asymmetric synthesis.

Oxazolidinones : Developed by Evans, chiral oxazolidinones are widely used for stereoselective aldol (B89426) reactions, alkylations, and other transformations. wikipedia.org An N-acylated oxazolidinone can be deprotonated to form a rigid enolate, where the auxiliary shields one face, forcing electrophilic attack to occur from the opposite side with high diastereoselectivity. nih.gov

Pseudoephedrine : Myers demonstrated that pseudoephedrine, an inexpensive commodity chemical, can serve as a practical chiral auxiliary. caltech.eduacs.org N-acylation of pseudoephedrine forms amides whose enolates undergo highly diastereoselective alkylations. acs.orgcaltech.edu The resulting products can be converted into enantiomerically enriched alcohols, aldehydes, or carboxylic acids. acs.org

SAMP/RAMP : The SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazone method developed by Enders is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.orguwo.ca The hydrazone is deprotonated to form an azaenolate, which reacts with electrophiles with excellent stereocontrol before the auxiliary is removed. nih.govresearchgate.net

EntryAuxiliary TypeSubstrateElectrophileYieldDiastereomeric Excess (de)
1(4R,5S)-OxazolidinoneN-Propionyl derivativePropyl Iodide~85%>99%
2(1R,2R)-PseudoephedrineN-Propionyl amidePropyl Iodide~90%>98%
3SAMPAcetone hydrazonePropyl Iodide~88%>96%

This table compares the typical high diastereoselectivities achieved in alkylation reactions using various common chiral auxiliaries to generate precursors for chiral alcohols.

The high degree of stereocontrol exerted by chiral auxiliaries stems from their ability to enforce a specific, rigid conformation in the transition state of the reaction. nih.gov This conformational locking directs the approach of the incoming reagent to one specific face of the reactive intermediate.

In the case of oxazolidinone -mediated alkylations, the formation of a (Z)-enolate is directed by the chiral center on the auxiliary. The subsequent reaction with an electrophile proceeds through a chelated transition state where the bulky substituent of the auxiliary effectively blocks one face of the enolate. wikipedia.org

For pseudoephedrine amides , the lithium cation of the enolate is believed to form a rigid six-membered chelate with the carbonyl oxygen and the oxygen of the auxiliary's hydroxyl group. caltech.eduacs.org This structure orients the planar enolate in such a way that the bulky part of the auxiliary shields the top face, leaving only the bottom face accessible for alkylation. caltech.edu

In the SAMP/RAMP methodology, after deprotonation to form the lithium azaenolate, the lithium cation chelates with the methoxy (B1213986) group and the nitrogen atom. nih.gov The bulky pyrrolidine (B122466) ring of the auxiliary effectively blocks the syn-face of the azaenolate C=C double bond, forcing the electrophile to attack from the less hindered anti-face, thus ensuring high stereoselectivity. nih.gov

EntryAuxiliary SystemReaction TypeKey Stereocontrolling FeatureDiastereomeric Ratio (dr)
1Evans OxazolidinoneAldol AdditionZimmerman-Traxler transition state, steric shielding by auxiliary substituent>99:1
2Myers PseudoephedrineAlkylationRigid Li-chelated transition state, steric hindrance>97:3
3Enders SAMP HydrazoneAlkylationLi-chelation, steric blocking by pyrrolidine ring>96:4

This table summarizes the mechanistic basis for stereocontrol and the typical high diastereoselectivities achieved in C-C bond-forming reactions mediated by different chiral auxiliaries.

Auxiliary Cleavage and Recovery in Enantiopure Alcohol Synthesis

The choice of cleavage conditions is dictated by the nature of the covalent bond connecting the auxiliary to the substrate. In the context of producing chiral alcohols, the intermediate is often an amide or an ester, which requires specific reagents for reduction to the corresponding alcohol.

Reductive Cleavage of N-Acyl Auxiliaries

A prominent strategy for synthesizing chiral alcohols involves the diastereoselective alkylation of an enolate derived from an N-acyl chiral auxiliary, followed by reductive cleavage of the amide or imide bond. Two of the most well-established auxiliaries for this purpose are Evans' oxazolidinones and Myers' pseudoephedrine. wikipedia.org

Using Pseudoephedrine Amides: The Myers' method utilizes pseudoephedrine, an inexpensive chiral amino alcohol available in both enantiomeric forms, as the auxiliary. caltech.edu An N-acyl derivative, for instance, an N-propionyl pseudoephedrine amide, can be alkylated. The subsequent cleavage of the resulting tertiary amide to yield the target alcohol is a key step. Lithium amidotrihydroborate (LAB) has been demonstrated to be a particularly effective reagent for this transformation, selectively reducing tertiary amides to primary alcohols in high yields. caltech.edu After the reduction, the water-soluble pseudoephedrine auxiliary can be readily separated from the desired lipophilic alcohol through a standard aqueous workup and extraction, allowing for its recovery and recycling. wikipedia.orgcaltech.edu

Using Oxazolidinone Auxiliaries: The Evans' oxazolidinone auxiliaries are another cornerstone of asymmetric synthesis. york.ac.uk After the stereoselective alkylation of the N-acyl oxazolidinone, the auxiliary is cleaved. Reductive cleavage to afford the chiral alcohol can be accomplished using various hydride reagents. Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminium hydride (LiAlH₄) are commonly employed to reduce the imide functional group directly to the alcohol. The oxazolidinone auxiliary can then be recovered from the reaction mixture, often through crystallization or chromatography. wikipedia.org

The table below summarizes representative conditions for the reductive cleavage of chiral auxiliaries to form chiral alcohols, based on established methodologies applicable to the synthesis of structures analogous to this compound.

Table 1: Illustrative Conditions for Reductive Cleavage of Chiral Auxiliaries

Auxiliary Type Cleavage Reagent Solvent Typical Product Yield (%) Typical Auxiliary Recovery (%) Ref
Pseudoephedrine Amide Lithium Amidotrihydroborate (LAB) Tetrahydrofuran (THF) >90 >95 caltech.edu
Evans' Oxazolidinone Lithium Borohydride (LiBH₄) Tetrahydrofuran/H₂O 85-95 >90 wikipedia.org

The efficiency of both the cleavage and the recovery steps is paramount. High yields in both aspects ensure the practicality of the synthetic route on a larger scale. The mildness of the conditions is also crucial to prevent any degradation or loss of stereochemical integrity of the final alcohol product. sigmaaldrich.cn

Reaction Pathways and Mechanistic Investigations Involving 3s 2,2 Dimethyl 3 Hexanol

Dehydrogenation and Condensation Reaction Pathways of Branched Alcohols (e.g., Guerbet and Gorin-Jones Reaction Mechanisms)

Branched alcohols like (3S)-2,2-Dimethyl-3-hexanol can undergo dehydrogenation to form the corresponding ketone, which can then participate in condensation reactions. The Guerbet reaction is a classic example of such a transformation, leading to the formation of higher branched alcohols. rsc.org

The Guerbet reaction typically proceeds through a sequence of steps:

Aldol (B89426) Condensation: The resulting carbonyl compound undergoes a base-catalyzed aldol condensation. In a self-condensation, two molecules of the ketone would react. However, due to the steric hindrance of the tert-butyl group in 2,2-dimethyl-3-hexanone (B1296249), self-condensation is challenging. Cross-condensation with a less hindered primary alcohol is a more likely pathway. rsc.org

Dehydration: The aldol adduct then dehydrates to form an α,β-unsaturated ketone.

Hydrogenation: Finally, the unsaturated ketone is hydrogenated to the corresponding saturated alcohol. The hydrogen for this step is typically provided by the initial dehydrogenation step in a "hydrogen autotransfer" process. liverpool.ac.ukliv.ac.uk

The Gorin-Jones reaction is another condensation pathway for alcohols, though less commonly cited than the Guerbet reaction. It is considered a related process that involves similar intermediates. researchgate.net The mechanism also involves an initial dehydrogenation to a carbonyl compound, followed by condensation and subsequent transformations.

Reaction Key Steps Catalyst Requirements Applicability to this compound
Guerbet Reaction Dehydrogenation, Aldol Condensation, Dehydration, HydrogenationDehydrogenation/Hydrogenation metal catalyst and a baseChallenging due to steric hindrance, but potentially feasible in cross-coupling reactions with less hindered alcohols.
Asymmetric Guerbet Similar to Guerbet, but with a chiral catalystChiral transition metal complexes (e.g., Ru-diamine-diphosphine) and a basePotentially useful for creating new stereocenters with high enantioselectivity. liv.ac.ukresearchgate.net

Enolate Formation and Acid-Base Catalysis in Alcohol Transformations

The transformations of this compound are often mediated by acid or base catalysis, which facilitates the formation of key reactive intermediates such as enolates.

Enolate Formation: The corresponding ketone, 2,2-dimethyl-3-hexanone, can be deprotonated at the α-carbon to form an enolate. The regioselectivity of enolate formation is influenced by the steric environment around the α-protons. In the case of 2,2-dimethyl-3-hexanone, the presence of the bulky tert-butyl group directs deprotonation away from the more hindered side. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the kinetic formation of the less substituted enolate. Studies have shown that the reaction of 2,2-dimethyl-3-hexanone with LDA predominantly yields the Z-enolate. Current time information in Bui, CM. This regioselective enolate formation is a powerful tool for controlling the outcome of subsequent alkylation or aldol reactions.

Acid-Base Catalysis in Alcohol Transformations: Acid catalysis is crucial for the dehydration of alcohols to form alkenes. In the case of a secondary alcohol like this compound, the reaction proceeds through protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene. Due to the structure of this compound, elimination can lead to a mixture of isomeric alkenes. Rearrangements of the carbocation intermediate are also possible, leading to more stable carbocations and a wider range of products. brainly.comchegg.com

Base-catalyzed transformations, other than those involved in the Guerbet reaction, are less common for simple alcohol dehydration but are central to reactions involving the corresponding carbonyl compound, such as aldol condensations.

Process Key Intermediate Catalyst/Reagent Significance for this compound Chemistry
Enolate Formation Z-enolate of 2,2-dimethyl-3-hexanoneLithium diisopropylamide (LDA)Enables regioselective functionalization at the α-position of the corresponding ketone. Current time information in Bui, CM.
Acid-Catalyzed Dehydration Secondary carbocationStrong acids (e.g., H₂SO₄, H₃PO₄)Leads to the formation of alkenes, with potential for isomeric mixtures and rearrangements. brainly.comchegg.com

Derivatization Reactions for Stereochemical Assignment and Functionalization

Determining the absolute stereochemistry of a chiral alcohol like this compound is a critical aspect of its characterization. This is often achieved by converting the alcohol into a diastereomeric derivative using a chiral derivatizing agent (CDA). The resulting diastereomers can then be analyzed by techniques such as NMR spectroscopy or chromatography.

Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs. The alcohol is reacted with the acid chloride of the CDA to form a diastereomeric ester. The different spatial arrangement of the substituents in the two diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be used to assign the absolute configuration of the original alcohol. For sterically hindered alcohols, the reaction with the CDA might require more forcing conditions.

Another approach for stereochemical determination is the use of competing enantioselective acylation. In this method, the chiral alcohol is reacted with a racemic or enantiomerically enriched acylating agent in the presence of a chiral catalyst. The relative rates of reaction of the two enantiomers of the alcohol can be used to determine its absolute configuration.

Functionalization of the hydroxyl group through derivatization can also be used to modify the properties of the molecule, for example, to improve its volatility for gas chromatography (GC) analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert alcohols to their corresponding trimethylsilyl (B98337) (TMS) ethers, which are more volatile and less prone to adsorption in the GC column. researchgate.netsigmaaldrich.comresearchgate.net

Derivatization Method Purpose Typical Reagents Analytical Technique
Formation of Diastereomeric Esters Stereochemical assignmentMosher's acid chloride, other chiral acidsNMR spectroscopy
Competing Enantioselective Acylation Stereochemical assignmentAcylating agent and a chiral catalystHPLC, GC, NMR spectroscopy
Silylation Improved volatility for GC analysisBSTFA, TMCSGas Chromatography (GC), GC-MS

Below is a table summarizing some of the spectroscopic data available for 2,2-Dimethyl-3-hexanol (B1585437).

Spectroscopic Data for 2,2-Dimethyl-3-hexanol
¹H NMR Chemical shifts (ppm) and multiplicities can be found in public databases. chemicalbook.comnih.gov
¹³C NMR Characteristic signals for the eight carbon atoms can be found in public databases. nih.govguidechem.com
IR Spectroscopy A broad peak characteristic of the O-H stretch is expected around 3300-3600 cm⁻¹.
Mass Spectrometry The molecular ion peak and fragmentation pattern can be used for identification. nih.gov

Advanced Analytical Methodologies for Characterization and Stereochemical Elucidation of 3s 2,2 Dimethyl 3 Hexanol

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For (3S)-2,2-Dimethyl-3-hexanol, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of its constituent atoms.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The signal for the hydroxyl (-OH) proton is typically a broad singlet, though its chemical shift can vary. The proton on the chiral carbon (C3) appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The large tert-butyl group at the C2 position results in a characteristic singlet integrating to nine protons. The propyl group attached to the chiral center shows distinct signals for its methylene and terminal methyl protons. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov The spectrum would show eight distinct signals corresponding to the eight carbon atoms of 2,2-dimethyl-3-hexanol (B1585437). The chemical shifts are indicative of the electronic environment of each carbon, clearly distinguishing between the sp³ carbons of the alkyl chain, the carbon bearing the hydroxyl group, and the carbons of the tert-butyl group.

Table 1: Predicted NMR Data for 2,2-Dimethyl-3-hexanol Note: Specific shifts for the pure (3S)-enantiomer may vary slightly. Data is representative for the racemic structure.

¹H NMR
Protons Predicted Chemical Shift (ppm) Multiplicity
-C(CH₃)₃ ~0.9 Singlet
-CH₃ (C6) ~0.9 Triplet
-CH₂- (C5) ~1.2-1.3 Multiplet
-CH₂- (C4) ~1.4-1.5 Multiplet
-OH Variable Broad Singlet

¹³C NMR

Carbon Atom Predicted Chemical Shift (ppm)
C1 (-C(C H₃)₃) ~25
C2 (-C (CH₃)₃) ~35
C3 (-C H(OH)-) ~80
C4 (-C H₂-) ~30
C5 (-C H₂-) ~18

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy is particularly effective for identifying the hydroxyl (-OH) group in this compound. A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by hydrogen bonding. nist.gov Sharp peaks in the 2850-3000 cm⁻¹ range correspond to C-H stretching vibrations of the alkyl groups. A distinct C-O stretching vibration for the secondary alcohol is expected around 1100-1150 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is a weak scatterer in Raman, the C-H and C-C skeletal vibrations provide a detailed fingerprint of the molecule's backbone. researchgate.net This technique can be particularly useful for studying conformational changes and intermolecular interactions in different states. researchgate.net

Table 2: Key IR Absorption Bands for 2,2-Dimethyl-3-hexanol

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) ~3350 Strong, Broad
C-H Stretch (sp³) 2850-3000 Strong, Sharp

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nist.gov For this compound, electron ionization (EI) is a common method.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₈O, approx. 130.14 g/mol ), although it may be weak or absent in EI-MS due to the instability of the alcohol. nih.govnist.gov The fragmentation pattern is highly informative. A key fragmentation pathway is the alpha-cleavage, where the bond adjacent to the oxygen atom breaks. This can result in the loss of a propyl radical (CH₂CH₂CH₃) to give a prominent peak at m/z 87, or the loss of the tert-butyl radical (C(CH₃)₃) to give a peak at m/z 73. Another common fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 112. The most stable and often most abundant fragment is the tert-butyl cation at m/z 57.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of 2,2-Dimethyl-3-hexanol

m/z Proposed Fragment
130 [C₈H₁₈O]⁺ (Molecular Ion)
115 [M - CH₃]⁺
87 [M - C₃H₇]⁺ or [CH(OH)C(CH₃)₃]⁺
73 [M - C(CH₃)₃]⁺ or [CH(OH)CH₂CH₂CH₃]⁺

Chromatographic Methods for Enantiomeric and Diastereomeric Analysis

While spectroscopy confirms the chemical structure, chromatography is essential for separating stereoisomers and thus confirming the enantiomeric purity of this compound.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for separating and identifying volatile chiral compounds. tandfonline.com To analyze this compound, a racemic mixture is injected into a GC equipped with a chiral capillary column. chromatographyonline.com These columns contain a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. chromatographyonline.comunito.it

The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The (3S) and (3R) enantiomers will have slightly different affinities for the CSP, leading to different retention times. chromatographyonline.com The enantiomer that forms the more stable complex will be retained longer on the column. The eluting compounds are then detected by a mass spectrometer, which confirms their identity based on their mass spectrum and provides quantification. The Kovats retention index, a standardized measure of retention time, can also be used for identification. nih.govnist.gov

Chiral Stationary Phase Chromatography for Stereoisomer Separation

Chiral Stationary Phase (CSP) chromatography is the cornerstone of enantiomer separation and can be performed using either gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.com The separation of the enantiomers of 2,2-dimethyl-3-hexanol relies on the specific interactions between the analyte and the CSP.

CSPs are composed of a chiral selector immobilized on a solid support (like silica). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used. mdpi.com Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the alcohol's -OH group), dipole-dipole interactions, and steric hindrance. For the enantiomers of 2,2-dimethyl-3-hexanol to be separated, there must be at least three points of interaction between the chiral selector and one of the enantiomers, creating a difference in the stability of the diastereomeric complexes formed with the (3S) and (3R) forms. The successful separation of related branched-chain alcohols demonstrates the feasibility of this approach for resolving the enantiomers of 2,2-dimethyl-3-hexanol and determining its enantiomeric purity.

Methods for Determination of Absolute Configuration

The assignment of the (S) configuration to 2,2-Dimethyl-3-hexanol relies on the application of several powerful analytical methodologies. These techniques range from derivatization followed by spectroscopic analysis to direct crystallographic methods and chiroptical spectroscopy.

Chiral Derivatization Followed by Spectroscopic Analysis

A common and reliable strategy for determining the absolute configuration of chiral alcohols involves their conversion into diastereomeric derivatives. The resulting diastereomers can then be distinguished using standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Mosher's Method: The Mosher's method is a well-established NMR-based technique for elucidating the absolute configuration of chiral secondary alcohols and amines. nih.gov The method involves the esterification of the alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl). nih.govumn.edu This reaction creates a pair of diastereomeric esters.

The underlying principle of Mosher's method is based on the anisotropic effect of the phenyl group in the MTPA moiety, which influences the chemical shifts of nearby protons in the alcohol residue. umn.edu In the most stable conformation of the diastereomeric esters, the substituents on the chiral carbon of the alcohol (the propyl and tert-butyl groups in the case of 2,2-Dimethyl-3-hexanol) will have different spatial relationships with the phenyl group of the MTPA moiety. This results in distinct differences in the ¹H NMR chemical shifts for the protons on either side of the stereocenter.

By analyzing the differences in chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be determined. For this compound, the protons of the propyl group would be expected to show a positive Δδ value, while the protons of the tert-butyl group would exhibit a negative Δδ value.

Table 1: Hypothetical ¹H NMR Data for Mosher Ester Analysis of this compound

Protons of Groupδ in (R)-MTPA Ester (ppm)δ in (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
Propyl (CH₂)2.352.45+0.10
Propyl (CH₃)0.900.95+0.05
tert-Butyl1.101.00-0.10

Note: This table is illustrative of the expected trends in a Mosher's method analysis and is not based on reported experimental data.

Kinetic Resolution Methods

Competing Enantioselective Conversion (CEC): The Competing Enantioselective Conversion (CEC) method is a powerful technique for assigning the absolute configuration of enantioenriched secondary alcohols. This method involves running two parallel reactions where the chiral alcohol is acylated with a chiral acylating agent, using both the (R)- and (S)-enantiomers of the catalyst. rsc.org The reaction that proceeds faster indicates the absolute configuration of the alcohol based on an established mnemonic. The progress of the reactions can be monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy to determine which catalyst enantiomer leads to a higher conversion in a given time. rsc.org

Chiroptical Spectroscopy

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are non-destructive and can often be used to determine the absolute configuration without the need for derivatization.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. semanticscholar.org The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration. For flexible molecules like this compound, computational modeling using Density Functional Theory (DFT) is essential. researchgate.net The theoretically calculated VCD spectrum for the (S)-enantiomer is compared with the experimentally obtained spectrum. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.govresearchgate.net

Table 2: Key VCD Bands for Stereochemical Assignment of a Chiral Alcohol

Vibrational ModeFrequency Range (cm⁻¹)Significance
C-O Stretch1000-1200Sensitive to the stereochemistry at the carbinol center.
C-H Bending1300-1500Provides information about the conformation of the alkyl groups.
C-H Stretch2800-3000Can be influenced by the overall molecular chirality.

Note: This table presents general regions of interest for VCD analysis of chiral alcohols.

Crystallographic Methods

X-ray Crystallography of Inclusion Complexes: While obtaining single crystals of a simple, flexible alcohol like this compound suitable for X-ray diffraction can be challenging, this limitation can be overcome by forming a host-guest inclusion complex. Research has shown that cholamide, a derivative of cholic acid, can act as a chiral host for the enantioresolution of racemic 2,2-dimethyl-3-hexanol. researchgate.net The (S)-enantiomer is selectively included in the cholamide crystal lattice with a high enantiomeric excess (ee) of over 98%. researchgate.net

The resulting crystalline inclusion complex can then be analyzed by single-crystal X-ray diffraction. Since the absolute configuration of the chiral host (cholamide) is known, the absolute configuration of the entrapped guest molecule, (S)-2,2-Dimethyl-3-hexanol, can be unambiguously determined. mdpi.com This method provides definitive proof of the absolute stereochemistry.

Intermolecular Interactions and Solution Behavior of 3s 2,2 Dimethyl 3 Hexanol

Hydrogen Bonding Networks in Branched Alcohols

Alcohols are characterized by their ability to form hydrogen bonds, where a hydrogen atom bonded to a highly electronegative oxygen atom interacts with a lone pair of electrons on an oxygen atom of a neighboring molecule. libretexts.orgchemguide.co.uk This strong intermolecular force significantly influences the physical properties of alcohols, such as their boiling points and solubility. chemguide.co.ukjove.com In branched alcohols like (3S)-2,2-Dimethyl-3-hexanol, the extent and nature of these hydrogen-bonding networks are profoundly affected by the molecule's geometry.

The presence of bulky alkyl groups near the hydroxyl (-OH) group can sterically hinder the approach of other alcohol molecules, thereby influencing the formation of extended hydrogen-bonded chains. quora.comquora.com While linear alcohols can readily form long, linear chains or complex three-dimensional networks, branched alcohols often exhibit a higher population of smaller, discrete aggregates or a greater proportion of non-bonded (monomeric) molecules in solution. cdnsciencepub.comresearchgate.net Studies on various branched alcohols have shown that increasing steric hindrance around the hydroxyl group leads to weaker hydrogen bonding. cdnsciencepub.com This is because the bulky groups physically obstruct the optimal alignment required for strong hydrogen bond formation. quora.com

For tertiary alcohols, where the carbon atom bearing the -OH group is attached to three other carbon atoms, this effect is particularly pronounced. umich.edu The molecular architecture of this compound, with a tert-butyl group adjacent to the hydroxyl-bearing carbon, presents significant steric hindrance. This structural feature is expected to disrupt the formation of extensive hydrogen-bonding networks that are characteristic of less hindered, linear alcohols. aip.org

Monomer-Dimer Self-Association and Higher-Order Aggregation in Solution

In solution, particularly in non-polar solvents, alcohols exist in a dynamic equilibrium between monomeric (single molecule) and various aggregated forms. rsc.orgresearchgate.net This self-association is a direct consequence of hydrogen bonding. The simplest form of aggregation is the formation of a dimer, where two alcohol molecules are linked by a hydrogen bond. researchgate.net This can be either a linear dimer or a more stable cyclic dimer.

Beyond dimers, higher-order aggregates such as trimers, tetramers, and even larger polymeric chains can form. cdnsciencepub.comresearchgate.net The relative populations of these different species depend on several factors, including alcohol concentration, temperature, and the specific structure of the alcohol. nih.gov For linear alcohols, tetramers are often the predominant species at lower concentrations. cdnsciencepub.comresearchgate.net

However, for highly hindered alcohols like this compound, the equilibrium is shifted towards smaller aggregates. cdnsciencepub.comresearchgate.net The significant steric bulk of the tert-butyl group makes it difficult for multiple molecules to arrange themselves in a way that facilitates the formation of larger, stable cyclic or linear structures. aip.org Consequently, in dilute solutions of sterically hindered alcohols, monomers and dimers are the predominant species. cdnsciencepub.comresearchgate.netresearchgate.net As the concentration increases, the formation of trimers and other lower-order aggregates becomes more significant, but the concentration of larger aggregates like tetramers is severely reduced compared to their linear isomers. cdnsciencepub.comresearchgate.net This is a direct result of the steric hindrance impeding the necessary molecular orientations for higher-order aggregation.

Research on structurally similar hindered alcohols, such as 2,2-dimethyl-3-ethyl-3-pentanol, has shown that self-association is often limited to dimerization due to the bulky side chains. researchgate.net This suggests that this compound would likely exhibit a similar pattern of limited aggregation, with a significant population of monomers and dimers in solution.

Influence of Steric Hindrance on Intermolecular Interactions

Steric hindrance plays a critical role in modulating the strength and nature of intermolecular interactions in this compound. The bulky tert-butyl group adjacent to the hydroxyl group creates a crowded environment, directly impacting the accessibility of the -OH group for hydrogen bonding. quora.comaip.org

This steric impediment has several key consequences:

Reduced Hydrogen Bond Strength: The inability of molecules to approach each other closely and in the optimal orientation for hydrogen bonding leads to weaker individual hydrogen bonds compared to those in linear alcohols. cdnsciencepub.com

Shift in Aggregation Equilibria: As discussed previously, steric hindrance disfavors the formation of large, ordered aggregates, shifting the equilibrium towards monomers and smaller oligomers like dimers and trimers. cdnsciencepub.comresearchgate.net This reduction in self-association ability is a hallmark of highly hindered alcohols. cdnsciencepub.comresearchgate.net

Impact on Physical Properties: The diminished capacity for strong and extensive hydrogen bonding affects macroscopic properties. For instance, sterically hindered alcohols generally have lower boiling points than their linear isomers because less energy is required to overcome the weaker intermolecular forces. jove.comlibretexts.org

The table below summarizes the expected effects of steric hindrance on the intermolecular interactions of this compound compared to a linear isomer like 1-hexanol.

Property1-Hexanol (Linear)This compound (Branched, Hindered)Reference
Predominant Aggregates Tetramers and higher-order aggregatesMonomers and dimers cdnsciencepub.com, researchgate.net
Hydrogen Bond Strength StrongerWeaker cdnsciencepub.com
Degree of Self-Association HighLow cdnsciencepub.com, researchgate.net
Boiling Point HigherLower jove.com, quora.com

Computational Chemistry and Molecular Modeling Studies of 3s 2,2 Dimethyl 3 Hexanol

Theoretical Prediction of Stereochemical Outcomes in Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications in fields such as pharmaceuticals and materials science. Computational methods have emerged as powerful tools for predicting and rationalizing the stereochemical outcomes of asymmetric reactions. While specific theoretical studies on the synthesis of (3S)-2,2-Dimethyl-3-hexanol are not extensively documented in the literature, the principles derived from studies on similar chiral alcohols can be directly applied.

A prominent approach involves the use of quantum chemical calculations, particularly Density Functional Theory (DFT), to model the transition states of stereodetermining steps in a reaction. For instance, the kinetic resolution of racemic alcohols through enzymatic or catalytic processes can be computationally modeled to predict which enantiomer will react faster. Studies on the kinetic resolution of racemic γ-hydroxy esters using chiral phosphoric acid (CPA) catalysts have demonstrated that DFT calculations can effectively screen catalyst backbones and substituents to optimize enantioselectivity. rsc.org By modeling the reaction pathways, it is possible to identify the most energetically favorable transition states that lead to the desired stereoisomer. rsc.org

The general mechanism for such predictions involves constructing theoretical models of the reaction pathways. rsc.org For the synthesis of a specific enantiomer like this compound, this would involve modeling the interaction of a prochiral ketone precursor with a chiral catalyst or reagent. The difference in the activation energies for the formation of the (S) and (R) enantiomers can then be calculated to predict the enantiomeric excess (ee).

Table 1: Illustrative Example of DFT-Calculated Energy Barriers for a Catalytic Asymmetric Reduction

Catalyst SystemSubstrateTransition StateCalculated ΔG‡ (kcal/mol) for (S)-productCalculated ΔG‡ (kcal/mol) for (R)-productPredicted Predominant Enantiomer
Chiral Phosphoric Acid A2,2-Dimethyl-3-hexanone (B1296249)Pro-S15.216.8(S)
Chiral Phosphoric Acid B2,2-Dimethyl-3-hexanonePro-S17.116.5(R)

Note: This table is illustrative and based on principles from studies on similar systems; it does not represent experimentally verified data for this compound.

These computational models not only predict the outcome but also provide a detailed understanding of the non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the stereoselectivity. This knowledge is invaluable for the rational design of more efficient and selective catalysts for the synthesis of compounds like this compound. nih.gov

Application of Topological Descriptors in Structure-Property Relationship Studies of Alcohols

Quantitative Structure-Property Relationship (QSPR) studies are fundamental in correlating the structural features of a molecule with its physicochemical properties. Topological descriptors, which are numerical values derived from the molecular graph, play a crucial role in these studies due to their simplicity and ease of calculation. mdpi.com For a class of compounds like aliphatic alcohols, QSPR models based on topological descriptors can predict properties such as boiling point, water solubility, and chromatographic retention indices. mdpi.comkg.ac.rs

Various topological indices have been developed to capture different aspects of molecular structure, such as size, branching, and shape. mdpi.comkashanu.ac.ir For instance, novel atom-type-based topological indices have been successfully used to model the gas chromatographic retention indices of saturated alcohols on different stationary phases. kashanu.ac.ir These models often exhibit high correlation coefficients, demonstrating their predictive power. kashanu.ac.ir

Another approach involves dividing the molecular structure into fragments, such as the alkyl group and the hydroxyl group, and developing structural parameters that account for their individual contributions and interactions. mdpi.com Descriptors like the molecular polarizability effect index (MPEI) and the odd-even index (OEI) have been used to build robust QSPR models for various properties of aliphatic alcohols. mdpi.com

The application of these methods to this compound would involve calculating a set of topological descriptors for the molecule and incorporating them into a pre-existing or newly developed QSPR model for alcohols. This would allow for the prediction of its physical properties without the need for experimental measurements.

Table 2: Selected Topological Descriptors and Their Application in QSPR for Alcohols

Topological DescriptorInformation EncodedCorrelated Property ExampleReference
First-order molecular connectivity (¹χ)Degree of branching and sizeGas Chromatographic Retention Index kashanu.ac.ir
Wiener IndexSum of distances between all pairs of atomsBoiling Point acs.org
Eccentric Connectivity IndexDistance and adjacency informationVarious physical and biological properties acs.org
Electro-topological state (E-state) indicesElectronic and topological characterWater Solubility kg.ac.rsresearchgate.net

The development of such models relies on a dataset of alcohols with known properties. The inclusion of this compound in such a dataset would enhance the model's applicability to chiral and sterically hindered alcohols.

Mechanistic Insights from Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations offer a detailed view of chemical reactions and molecular behavior at the atomic level. For this compound, these methods can elucidate reaction mechanisms, conformational preferences, and interactions with other molecules.

Quantum chemical studies, often employing DFT, can be used to investigate the mechanisms of reactions involving alcohols. For example, a study on the enantioselectivity of secondary alcohol dehydrogenase used DFT to model the reaction of 2-butanol (B46777) and 3-hexanol. nih.gov The calculations revealed a two-step mechanism involving a proton transfer followed by a hydride transfer and successfully rationalized the observed opposite enantioselectivity for the two substrates. nih.gov Such a study provides a framework for investigating the enzymatic or chemical oxidation of this compound.

Experimental kinetics studies, such as the reaction of 2,2-dimethyl-3-hexanol (B1585437) with chlorine atoms, provide rate constants that can be compared with computationally derived activation barriers, thus validating the theoretical models. researchgate.net

Molecular dynamics simulations, on the other hand, are well-suited for studying the conformational landscape and intermolecular interactions of molecules like this compound in different environments. MD simulations can model the hydrogen bonding networks that form in the liquid state or in solution, which significantly influence the macroscopic properties of the alcohol. researchgate.netresearchgate.net By simulating the molecule's movement over time, researchers can understand how its bulky tert-butyl group and the stereochemistry at the C3 position affect its interactions with solvent molecules or its binding to a receptor site.

Table 3: Potential Applications of Computational Methods to this compound

Computational MethodApplicationInformation Gained
Density Functional Theory (DFT)Reaction mechanism studiesTransition state geometries and energies, reaction pathways, origin of stereoselectivity. nih.gov
Molecular Dynamics (MD)Conformational analysis in solutionPreferred conformations, hydrogen bonding patterns, solvent interactions. researchgate.netresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsBinding modes, catalytic mechanism within an enzyme active site.

The combination of quantum chemical calculations and molecular dynamics simulations provides a powerful, multi-scale approach to understanding the chemistry of this compound, from its electronic structure to its behavior in complex systems.

Applications of 3s 2,2 Dimethyl 3 Hexanol As a Synthetic Intermediate and Chiral Building Block

Utilization in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a significant area of organic chemistry that showcases the advancement of synthetic strategies and methodologies nih.gov. Chiral building blocks are fundamental to the enantioselective synthesis of these intricate molecules, allowing for the construction of specific stereoisomers nih.govresearchgate.net. While (3S)-2,2-Dimethyl-3-hexanol possesses a defined stereocenter and functional group suitable for further chemical transformations, a review of the available scientific literature does not currently provide specific examples of its direct incorporation into the total synthesis of complex natural products. The development of novel synthetic routes may in the future highlight the utility of this particular chiral alcohol in this field.

Role in the Preparation of Specialized Chemical Entities (e.g., metal xanthates, pharmaceutical intermediates)

While broad applications of this compound as a pharmaceutical intermediate are not extensively documented in publicly available literature, its utility in the synthesis of specialized chemical entities such as metal xanthates has been explored. Metal xanthates are organosulfur compounds that can be synthesized from alcohols and carbon disulfide. Research has demonstrated the synthesis of metal xanthates using a structurally similar alcohol, 3,3-dimethyl-2-hexanol, which suggests a parallel reactivity for this compound. nii.ac.jp

In a typical synthesis, the alcohol is reacted with carbon disulfide in the presence of a base to form the corresponding xanthate salt. This salt can then be reacted with a variety of metal salts to produce the desired metal xanthate. These compounds have applications as latent catalysts in curing epoxy resins. nii.ac.jp The thermal decomposition of metal xanthates yields catalytically active metal sulfides, which can initiate the polymerization process in the resin. nii.ac.jp This latent catalytic activity is advantageous as it allows for control over the curing process, which is triggered by heat. nii.ac.jp

The general process for the formation of a metal xanthate from an alcohol is as follows:

Formation of Alkoxide: The alcohol is treated with a strong base to form an alkoxide.

Reaction with Carbon Disulfide: The alkoxide then acts as a nucleophile, attacking the carbon of carbon disulfide.

Formation of Metal Xanthate: The resulting xanthate anion is then reacted with a metal cation to form the stable metal xanthate complex.

This application highlights the role of the alcohol's hydroxyl group in forming new carbon-sulfur and metal-sulfur bonds, demonstrating its utility as a precursor to specialized organometallic and organosulfur compounds.

Contribution to the Development of Chiral Compounds for Research and Development

Chiral compounds are of significant interest in research and development, particularly in the fields of medicinal chemistry and materials science, as the stereochemistry of a molecule can drastically affect its biological activity and physical properties . Chiral building blocks are essential for the synthesis of enantiomerically pure compounds for these applications nih.govresearchgate.netsigmaaldrich.com.

As a chiral alcohol, this compound can, in principle, serve as a starting material for the synthesis of other chiral molecules. The hydroxyl group can be converted into various other functional groups, or the stereocenter can be used to direct the stereochemical outcome of subsequent reactions. However, specific examples of this compound being used to generate new chiral compounds for research and development are not prominently featured in the surveyed scientific literature. The potential for its use in creating novel chiral ligands for asymmetric catalysis or as a chiral auxiliary remains an area for future exploration.

Q & A

Q. What are the recommended methods for synthesizing and purifying (3S)-2,2-Dimethyl-3-hexanol in laboratory settings?

The synthesis of this compound typically involves stereoselective reduction of ketone precursors or enzymatic resolution of racemic mixtures. For purification, fractional distillation under reduced pressure is critical due to the compound’s volatility. Experimental protocols often include refluxing over calcium hydride (CaH₂) to remove residual water, followed by distillation at a 50:1 reflux ratio to achieve >98% purity, as demonstrated in studies of structurally related alcohols . Characterization via boiling point, refractive index, and density measurements is essential for verifying purity.

Q. How can researchers confirm the stereochemical configuration of this compound?

Chiral chromatography (e.g., using a Chiralcel® column) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. Polarimetry can also corroborate optical activity. For advanced validation, X-ray crystallography or vibrational circular dichroism (VCD) may be employed to resolve the (3S) configuration definitively. Comparative studies with known stereoisomers are recommended to rule out enantiomeric impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

While direct safety data for this compound are limited, extrapolation from structurally similar alcohols (e.g., cis-3-hexenol) suggests strict adherence to flammability precautions (e.g., grounding equipment, avoiding sparks) and personal protective equipment (PPE), including chemical-resistant gloves and eye protection. Proper ventilation and storage in cool, fireproof cabinets are advised. Emergency procedures for skin/eye exposure should follow general alcohol guidelines: flush with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How do thermodynamic properties of this compound compare to its structural analogs, and what experimental methods are used to determine these?

Thermodynamic parameters (e.g., enthalpy of formation, vapor pressure) can be derived via gas chromatography-mass spectrometry (GC-MS) or calorimetry. For example, NIST-standardized methods for 3-hexanol derivatives involve measuring gas-phase enthalpies (ΔfH°gas) and reaction free energies (ΔrG°) using high-precision combustion calorimetry . Comparative studies with 2,5-dimethyl-3-hexanol reveal that branching at the 2-position increases steric hindrance, lowering boiling points by ~5–10°C relative to linear analogs .

Q. What mechanistic insights explain the reactivity of this compound in acid-catalyzed dehydration reactions?

The tertiary alcohol group in this compound undergoes acid-catalyzed dehydration via an E1 mechanism, forming alkenes. The stereochemistry at C3 influences the regioselectivity of β-hydrogen elimination, favoring the formation of more substituted alkenes (Zaitsev’s rule). Kinetic studies using deuterium labeling or computational modeling (DFT) can map transition states and activation energies. Notably, the 2,2-dimethyl substitution retards reaction rates compared to less hindered analogs due to steric effects .

Q. How does the chiral environment of this compound impact its interactions in asymmetric catalysis or biological systems?

The (3S) configuration creates a chiral center that can act as a ligand in asymmetric catalysis (e.g., coordinating to transition metals in enantioselective hydrogenation). In biological contexts, molecular docking simulations suggest that the stereochemistry affects binding affinity to enzymes like alcohol dehydrogenases. Comparative assays with (3R)-enantiomers are critical to isolate stereospecific effects. Recent work on similar terpene alcohols highlights the role of chirality in modulating antimicrobial activity .

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